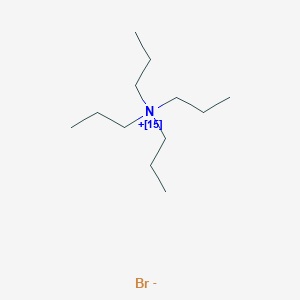

Tetrapropylammonium-15N bromide

Description

The exact mass of the compound Tetrapropylammonium-15N bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrapropylammonium-15N bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylammonium-15N bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropyl(15N)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMOFGZRJUORO-IDBRGDLFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[15N+](CCC)(CCC)CCC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745805 |

Source

|

| Record name | N,N,N-Tripropylpropan-1-(~15~N)aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-16-8 |

Source

|

| Record name | N,N,N-Tripropylpropan-1-(~15~N)aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties and Methodological Paradigms of Tetrapropylammonium-15N Bromide in Advanced NMR Studies

Executive Summary

In advanced nuclear magnetic resonance (NMR) spectroscopy, the transition from naturally abundant isotopes to enriched stable isotopes is often the defining factor between ambiguous data and structural certainty. Tetrapropylammonium-15N bromide (TPA-15N Br) is a highly specialized, isotopically labeled quaternary ammonium salt. While its unlabeled counterpart (TPA-14N Br) is universally recognized as a phase-transfer catalyst and a structure-directing agent (SDA) in zeolite synthesis [4], the substitution of the

Physicochemical Architecture and the Isotopic Advantage

Tetrapropylammonium bromide consists of a central nitrogen atom symmetrically bonded to four propyl chains, balanced by a bromide counterion. In solution, it adopts a highly symmetric tetrahedral (

The critical scientific causality behind utilizing TPA-15N Br lies in nuclear spin mechanics. The naturally abundant

By enriching the molecule with

Quantitative Data: Isotopic Comparison

| Property | TPA-14N Bromide (Natural) | TPA-15N Bromide (Enriched) | Impact on NMR Spectroscopy |

| Molecular Weight | 266.26 g/mol [1] | 267.25 g/mol | Negligible mass effect; identical chemical reactivity. |

| Nuclear Spin ( | 1 | 1/2 | Eliminates quadrupolar broadening in |

| Natural Abundance | 99.63% | ~100% (Enriched) | Dramatically increases signal-to-noise ratio (SNR). |

| Line Shape | Broad (Quadrupolar) | Sharp Singlet | Enables precise quantitative NMR (qNMR) integration. |

| Solubility | H₂O, CHCl₃, CH₃CN [2] | H₂O, CHCl₃, CH₃CN | Versatile across aqueous and organic solvent systems. |

15N NMR Relaxation Dynamics and Causality

As an Application Scientist, I frequently observe researchers failing to account for the unique relaxation dynamics of quaternary

The Causality of Long

Causality diagram of 15N nuclear properties enabling TPA-15N Br as a qNMR standard.

Primary Applications in Advanced NMR

Probing Zeolite (ZSM-5) Synthesis via Solid-State NMR

TPA-15N Br is the quintessential Structure-Directing Agent (SDA) for synthesizing MFI-type zeolites, such as ZSM-5, which are critical catalysts in petrochemical refining [4]. During hydrothermal synthesis, the TPA cation becomes encapsulated within the intersecting channels of the silica/alumina framework.

Using Solid-State

Workflow for utilizing TPA-15N Br in the synthesis and solid-state NMR analysis of ZSM-5 zeolites.

Internal Standard for Quantitative 15N NMR (qNMR)

Due to its high solubility in both aqueous and organic media, chemical inertness, and the production of a single, sharp resonance far removed from typical amide or amine signals, TPA-15N Br serves as an ideal internal reference standard for

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in causality checks prevent the propagation of errors during data acquisition.

Protocol A: Solution-State 15N qNMR Calibration

Objective: Utilize TPA-15N Br as an internal standard for quantifying an unknown

-

Sample Preparation: Weigh exactly 5.00 mg of TPA-15N Br (reference) and 10.00 mg of the API. Dissolve both in 600 µL of

containing 0.05 M Chromium(III) acetylacetonate (-

Causality Note:

is a paramagnetic relaxation agent. It provides an alternative, highly efficient relaxation pathway via unpaired electrons, drastically shortening the

-

-

System Validation & Causality Check (1H NMR): Before running the

experiment, acquire a standard-

Validation: The integration ratio must be exactly 3:2:2. If it deviates, the TPA-15N Br has degraded or the sample is contaminated, and the qNMR experiment must be aborted.

-

-

Inversion Recovery (

Measurement): Run a fast inversion-recovery sequence to measure the actual -

qNMR Acquisition: Set the relaxation delay (

) to

Protocol B: Solid-State 15N CP/MAS NMR of As-Synthesized ZSM-5

Objective: Determine the encapsulation integrity of TPA-15N Br within a newly synthesized ZSM-5 zeolite framework.

-

Rotor Packing: Pack ~100 mg of the finely ground, uncalcined (as-synthesized) ZSM-5 powder into a 4 mm zirconia MAS rotor.

-

Magic Angle Spinning: Spin the sample at 10 kHz.

-

Causality Note: Spinning at the magic angle (54.74°) averages out chemical shift anisotropy (CSA) and heteronuclear dipolar couplings, yielding high-resolution isotropic peaks.

-

-

Cross-Polarization (CP) Optimization: Transfer magnetization from the abundant

nuclei (on the propyl chains) to the dilute -

System Validation & Causality Check (Hartmann-Hahn Condition): Array the contact time from 1 ms to 10 ms.

-

Validation: Plot the

signal intensity versus contact time. The curve must show a rapid build-up followed by a slow decay (

-

-

Data Interpretation: A single sharp peak indicates uniform encapsulation in the channel intersections. Peak splitting or severe broadening indicates framework defects or external surface binding [5].

Conclusion

Tetrapropylammonium-15N bromide is far more than a simple isotopic variant of a common laboratory reagent. By eliminating the quadrupolar interference inherent to

References

-

National Center for Biotechnology Information. "Tetrapropylammonium bromide". PubChem Compound Summary for CID 74745. [Link]

-

Thomsen, T., et al. "Unusual observation of nitrogen chemical shift anisotropies in tetraalkylammonium halides by N-14 MAS NMR spectroscopy". Solid State Nuclear Magnetic Resonance. [Link]

-

Selva Roselin, L., et al. "Eco-Friendly Beckmann rearrangement of cyclohexanone oxime using ZSM-5 Nanoparticles". SSRN Electronic Journal. [Link]

-

Li, S., et al. "Modified ZSM-5 Zeolites, As Studied by Solid-State NMR Spectroscopy". ACS Catalysis. [Link]

Molecular Weight and Isotopic Enrichment of 15N-Labeled Tetrapropylammonium Bromide (TPABr)

Executive Summary

This technical guide provides a rigorous examination of 15N-labeled Tetrapropylammonium Bromide (15N-TPABr) , a specialized isotopologue used as a quaternary ammonium reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and as a stable isotope tracer in metabolomics.

Unlike standard organic compounds, the analysis of 15N-TPABr is complicated by the presence of Bromine (Br), which naturally exists as two nearly abundant isotopes (

Chemical Identity & Physical Properties[1][2][3][4][5]

Structural Overview

-

IUPAC Name: Tetrapropylazanium bromide (

N) -

Chemical Formula:

-

Core Structure: A central nitrogen atom (enriched with

N) coordinated to four propyl groups, balanced by a bromide anion.

Molecular Weight Analysis: The Bromine Effect

To accurately analyze 15N-TPABr, one must distinguish between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry).

Critical Insight: Bromine is a "mass defect" element in MS analysis. It does not exist as a single mass but as a ~50:50 mixture of

Table 1: Comparative Mass Calculations

| Component | Isotope | Atomic Mass (Da) | Abundance |

| Nitrogen | 14.00307 | 99.63% | |

| 15.00011 | >98% (Target) | ||

| Bromine | 78.91834 | 50.69% | |

| 80.91629 | 49.31% |

Table 2: Calculated Molecular Weights (15N-TPABr)

| Metric | Calculation Basis | Value ( g/mol or Da) |

| Average MW | Weighted average of all isotopes | 267.26 g/mol |

| Monoisotopic Mass A | 266.138 Da | |

| Monoisotopic Mass B | 268.136 Da |

Note: In a Mass Spectrum, you will not see a single peak at 267.26. You will see a doublet at 266.1 and 268.1 .

Synthesis & Production Workflow

The synthesis of 15N-TPABr typically follows an exhaustive alkylation pathway, starting from a commercially available

Reaction Pathway Diagram

Figure 1: Step-wise alkylation synthesis of 15N-TPABr from 15N-Ammonia.

Synthesis Protocol Summary

-

Primary Alkylation:

NH -

Quaternization: The tertiary amine is isolated and refluxed with an excess of 1-bromopropane in a polar aprotic solvent (e.g., Acetonitrile or Nitromethane) to drive the formation of the quaternary ammonium salt.

-

Purification: The product precipitates upon cooling or addition of an antisolvent (Ether). Recrystallization from Ethanol/Ethyl Acetate ensures removal of any unreacted tertiary amine.

Analytical Validation: Measuring Isotopic Enrichment

This is the core technical challenge. You cannot simply integrate one peak. You must account for the Bromine Isotope Pattern .

The "Doublet Shift" Phenomenon

In a natural (

However, because the salt is often analyzed as an intact ion pair or via specific fragmentation in negative mode, or simply looking at the cation in positive mode, we focus on the cation mass.

Cation Mass (

- N-TPABr Cation: m/z 186.22

- N-TPABr Cation: m/z 187.22

Experimental Note: If analyzing the intact salt (rare in ESI, common in FAB/MALDI), the Br isotopes split the signal. If analyzing via ESI+ (Electrospray Ionization) , you typically observe only the cation (

), stripping the Bromide. This simplifies the calculation as the Br doublet disappears, leaving only the Nitrogen shift.

Protocol: Determination of % Enrichment via ESI-MS

Objective: Calculate the Atom Percent Excess (APE) of

Step 1: Sample Preparation Dissolve 1 mg of 15N-TPABr in 1 mL of Methanol (LC-MS grade). Dilute to 1 µg/mL.

Step 2: Data Acquisition Inject into MS (Positive Mode).

-

Target Ion (Labeled): m/z 187.22 (

N-Pr -

Contaminant Ion (Unlabeled): m/z 186.22 (

N-Pr

Step 3: The Calculation (Self-Validating Logic)

We must correct for the natural abundance of

-

Probability of naturally occurring

C in C12 is approx -

The

C isotope of the unlabeled (

Corrected Formula:

To strictly validate enrichment, you must resolve the

For standard HRMS (R ~ 30,000):

- : Intensity of the m/z 187 peak.

- : Intensity of the m/z 186 peak.

-

: Correction factor for natural

Analytical Decision Tree

Figure 2: Decision matrix for analytical method selection based on ionization technique.

Applications & References

Primary Applications

-

NMR Reference Standard: 15N-TPABr is a preferred secondary reference for

N NMR in organic solvents (CDCl -

Metabolomics Tracer: Used as a "spike-in" standard to normalize signal intensity across samples in LC-MS metabolomics profiling.

References

-

LGC Standards. Tetra-n-propylammonium-15N Bromide Product Data. Retrieved from

-

PubChem. Tetrapropylammonium bromide (Compound Summary). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Tetrapropylammonium bromide Technical Information. Retrieved from

-

BenchChem. Navigating Nitrogen: An In-depth Technical Guide to Calculating Isotopic Enrichment. Retrieved from

15N NMR Chemical Shift Reference Values and Solid-State Protocols for Tetrapropylammonium Bromide

Executive Summary

In the fields of structural biology, materials science, and drug development, Solid-State Nuclear Magnetic Resonance (ssNMR) is a premier analytical technique for elucidating atomic-level structures. For low-gamma, low-abundance nuclei like Nitrogen-15 (

The Spectroscopic Role of Tetrapropylammonium Bromide (TPABr)

While simple ammonium salts like ammonium chloride (

Mechanistic Causality: Why use TPABr as a Setup Standard?

To achieve maximum signal-to-noise in ssNMR, experimental parameters must be perfectly calibrated. TPABr is an ideal self-validating system for this purpose due to its unique local symmetry.

The quaternary nitrogen in the

The Self-Validating Loop: When an NMR spectroscopist sets up a

Quantitative Data: 15N Chemical Shift Reference Values

The

Through double-resonance techniques, the isotropic chemical shift of the

Table 1: Consolidated 15N NMR Chemical Shift Values for TPABr

| Reference Scale | Isotropic Chemical Shift ( | Spectroscopic Context & Notes |

| Liquid Ammonia ( | + 68.8 ppm | Standard biochemical/aqueous reference scale (0 ppm = |

| Nitromethane ( | - 311.4 ppm | Standard IUPAC non-biological reference scale (0 ppm = |

| Ammonium Chloride ( | + 29.5 ppm | Direct measurement relative to the solid |

(Note: The primary isotope effect on the chemical shift between

Experimental Protocol: 15N CP/MAS Optimization Using TPABr

To utilize TPABr effectively as a setup and referencing standard, the following deterministic protocol must be executed. This workflow ensures maximum polarization transfer from abundant protons (

Step 1: Rotor Packing and MAS Setup

-

Grind polycrystalline TPABr into a fine, homogeneous powder to minimize rotor imbalance.

-

Pack the sample tightly into a Zirconia (

) MAS rotor. -

Insert into the probe and initiate Magic-Angle Spinning (MAS). Set the rotation frequency (

) to a moderate rate (e.g., 5.0 kHz ). Crucial Insight: A lower spinning speed is deliberately chosen so that the 10-30 ppm CSA spinning sidebands are not entirely averaged out, allowing for visual confirmation of tensor parameters.

Step 2: Probe Tuning and Impedance Matching

-

Tune the

channel to the proton Larmor frequency and the -

Match both channels to 50

impedance to minimize reflected RF power and prevent probe arcing.

Step 3: Hartmann-Hahn Cross-Polarization (CP) Matching

-

Apply a 90° excitation pulse on the

channel. -

Apply simultaneous spin-locking RF fields to both the

and -

Set the contact time to 2.0 - 3.0 ms , which is optimal for the rigid

cation network.

Step 4: High-Power Decoupling and Acquisition

-

Acquire the

Free Induction Decay (FID) while applying high-power proton decoupling (e.g., SPINAL-64 or TPPM) at -

Process the FID via Fourier Transform. Assign the dominant isotropic peak to 68.8 ppm (if using the liquid

scale) to calibrate the chemical shift axis for all subsequent unknown samples.

Workflow Visualization

Fig 1: Step-by-step 15N CP/MAS NMR workflow for TPABr calibration and referencing.

References

-

Thomsen, T., et al. "Unusual observation of nitrogen chemical shift anisotropies in tetraalkylammonium halides by 14N MAS NMR spectroscopy." Solid State Nuclear Magnetic Resonance, 2003.

-

Kentgens, A. P. M., et al. "TRAPDOR double-resonance and high-resolution MAS NMR for structural and template studies in zeolite ZSM-5." Microporous and Mesoporous Materials, 2009.

-

Cornell University NMR and Chemistry MS Facilities. "Nitrogen-15 Chemical Shift Converter." Cornell University, 2026.

-

Morsali, A., et al. "Combined solid-state NMR, FT-IR and computational studies on layered and porous materials." Alma Mater Studiorum Università di Bologna, 2017.

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. Unusual observation of nitrogen chemical shift anisotropies in tetraalkylammonium halides by 14N MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

Stability of Tetrapropylammonium-15N bromide in aqueous solutions

An In-depth Technical Guide: Stability of Tetrapropylammonium-¹⁵N Bromide in Aqueous Solutions

Abstract

This technical guide provides a comprehensive analysis of the stability of Tetrapropylammonium-¹⁵N bromide (TPA-¹⁵N Br) in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic chemical properties of TPA-¹⁵N Br and examines the extrinsic factors that govern its degradation. We will explore the mechanisms of degradation, present robust analytical methodologies for stability assessment, and provide detailed, field-proven experimental protocols for conducting comprehensive stability studies. The insights and procedures outlined herein are intended to ensure the scientific integrity and validity of research involving this important chemical compound.

Introduction: The Role and Importance of Tetrapropylammonium Salts

Tetrapropylammonium (TPA) salts are quaternary ammonium compounds (QACs) widely utilized across various scientific and industrial domains. Their applications range from acting as phase-transfer catalysts in organic synthesis to serving as structure-directing agents in the synthesis of zeolites like ZSM-5.[1] In neurobiology and pharmacology, TPA is known as a potassium channel blocker.[2] The incorporation of a stable isotope label, such as Nitrogen-15 (¹⁵N), provides a powerful tool for tracer studies, particularly in metabolic research and advanced analytical applications where mass spectrometry is used for precise quantification, allowing differentiation from its naturally abundant ¹⁴N counterpart.

Understanding the stability of TPA-¹⁵N Bromide in aqueous solution is paramount. For pharmaceutical applications, stability dictates shelf-life, formulation compatibility, and ultimately, therapeutic efficacy and safety. In analytical and materials science, the integrity of the TPA cation is crucial for its function as a standard, catalyst, or template. Degradation can lead to loss of efficacy, the emergence of impurities, and erroneous experimental results. This guide provides the foundational knowledge and practical protocols to confidently assess and manage the stability of TPA-¹⁵N Bromide.

Core Chemical and Physical Properties

Tetrapropylammonium bromide is a white to off-white crystalline solid that is hygroscopic and highly soluble in water.[2][3][4] Its aqueous solutions are reported to be weakly acidic.[2][3][5] A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₈NBr | [2] |

| Molecular Weight (¹⁴N) | 266.26 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | ~265-274 °C (decomposes) | [1][4] |

| Water Solubility | ≥ 100 mg/mL at 21.5 °C | [2] |

| Reactivity | Hygroscopic; incompatible with strong oxidizing agents | [3][4][5] |

Factors Governing the Stability of TPA-¹⁵N Bromide in Aqueous Media

The stability of the tetrapropylammonium cation is not absolute and is influenced by several environmental factors. The primary structure, consisting of a central nitrogen atom bonded to four propyl groups, is generally stable due to the strength of the C-N bonds. However, specific conditions can promote degradation.

Caption: Key environmental factors influencing the stability of TPA-¹⁵N Bromide.

Effect of pH

The pH of the aqueous solution is arguably the most critical factor influencing TPA-¹⁵N Br stability. While stable in neutral and acidic conditions, quaternary ammonium compounds, including TPA, are susceptible to degradation under strongly alkaline (high pH) conditions.[6][7] This is due to the increased concentration and reactivity of the hydroxide ion (OH⁻), a strong nucleophile and base.

The degradation in alkaline media can proceed via two primary pathways:

-

Hofmann Elimination: The hydroxide ion acts as a base, abstracting a proton from the β-carbon of a propyl group, leading to the formation of propene, tripropylamine, and water.

-

Nucleophilic Substitution (Sₙ2): The hydroxide ion acts as a nucleophile and attacks the α-carbon of a propyl group, displacing tripropylamine and forming propan-1-ol.

Crucially, the reactivity of the hydroxide ion is significantly mediated by its solvation shell.[6][8] In highly aqueous solutions, water molecules surround the OH⁻ ion, reducing its nucleophilicity and basicity, which in turn slows the rate of TPA degradation.[6][7][8] Therefore, stability tests conducted in highly concentrated alkaline solutions may not fully represent the increased reactivity that could occur in environments with low water activity.[7]

Effect of Temperature

As with most chemical reactions, temperature plays a significant role in the degradation kinetics of TPA-¹⁵N Br. Increased temperature provides the necessary activation energy for degradation reactions to occur, accelerating the rates of both Hofmann elimination and nucleophilic substitution. Thermal decomposition of solid TPA bromide is noted to occur around its melting point.[4] In solution, even temperatures below boiling can significantly increase the degradation rate over extended periods. Therefore, for long-term storage of aqueous TPA-¹⁵N Br solutions, refrigeration is recommended to minimize thermal degradation.[3]

Effect of Light (Photodegradation)

Direct photodegradation, where the molecule itself absorbs light and decomposes, is generally not a significant pathway for simple saturated quaternary ammonium salts like TPA bromide, as they lack strong chromophores to absorb UV or visible light.[9]

However, indirect photodegradation can occur if the solution contains photosensitizing agents.[9] Substances like dissolved organic matter (DOM), nitrates, or certain transition metals can absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂).[10][11] These ROS can then attack and degrade the TPA cation. For high-purity aqueous solutions of TPA-¹⁵N Br, photodegradation is not a primary concern. However, if the compound is formulated in a complex matrix, the potential for indirect photodegradation should be considered, and storage in amber vials or in the dark is a prudent measure.

Primary Degradation Pathways

As discussed, the principal degradation mechanisms for TPA-¹⁵N Br in aqueous solution, particularly under alkaline conditions, are Hofmann elimination and Sₙ2 nucleophilic substitution.

Caption: Potential degradation pathways of the TPA cation in alkaline solution.

Analytical Methodologies for Stability Assessment

A robust stability study requires a validated analytical method capable of accurately and precisely quantifying the parent compound (TPA-¹⁵N Br) while also being able to separate it from potential degradation products.

Recommended Technique: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

-

Chromatography: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used. Ion-pairing chromatography is also an effective strategy for retaining the cationic TPA molecule on a traditional C18 column.

-

Mass Spectrometry: The use of the ¹⁵N-labeled compound is a distinct advantage. Mass spectrometry can specifically monitor the parent ion and its fragments, providing exceptional selectivity and sensitivity. The one-mass-unit difference from the ¹⁴N analogue prevents interference from natural sources. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

Method Parameters

A typical LC-MS/MS method for TPA-¹⁵N Br would involve:

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with an ion-pairing agent or a mixed-mode column.

-

Mobile Phase: A gradient of water and acetonitrile/methanol with a volatile buffer or ion-pairing agent (e.g., ammonium formate, heptafluorobutyric acid).

-

Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Parent Ion (Q1): The exact mass of the TPA-¹⁵N cation.

-

Fragment Ion (Q3): A characteristic product ion resulting from the fragmentation of the parent ion in the collision cell.

-

Other viable techniques include Ion Chromatography with suppressed conductivity detection, which is excellent for quantifying charged species.[12]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule. This protocol outlines a systematic approach.

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve TPA-¹⁵N Bromide in high-purity (e.g., Milli-Q) water to create a concentrated stock solution (e.g., 1 mg/mL).

-

-

Preparation of Stress Samples:

-

For each condition, dilute the stock solution to the target concentration (e.g., 10 µg/mL) using the appropriate stressor solution. Prepare samples in triplicate for each time point.

-

Control: Dilute in pure water. Store protected from light at 5°C.

-

Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C.

-

Thermal Stress: Dilute in pure water. Incubate at 80°C.

-

Photostability: Dilute in pure water in a quartz or clear glass vial. Expose to a photostability chamber with controlled light (e.g., ICH Q1B option 2) and temperature. Prepare a dark control (wrapped in foil) under the same temperature conditions.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. The exact timing should be adjusted based on the expected reactivity.

-

Immediately quench the reaction to prevent further degradation before analysis. For acid/base samples, this involves neutralization. For thermal samples, this involves rapid cooling.

-

-

Sample Analysis:

-

Analyze all samples, including the t=0 and control samples, using a validated, stability-indicating LC-MS/MS method.

-

The method must demonstrate specificity, linearity, accuracy, and precision according to relevant guidelines (e.g., ICH Q2(R1)).

-

-

Data Evaluation:

-

Calculate the percentage of TPA-¹⁵N Br remaining at each time point relative to the t=0 sample.

-

Perform a mass balance calculation to check if the decrease in the parent compound corresponds to an increase in degradation products.

-

Plot the natural log of the remaining concentration versus time to determine the degradation rate constant (k) for each condition.

-

Data Interpretation and Presentation

The results of the stability study should be summarized in a clear and concise format. A data table is an effective way to present the quantitative findings.

Table 2: Example Stability Data for TPA-¹⁵N Bromide (10 µg/mL) at 60°C

| Time (hours) | % Remaining (Control, pH 7) | % Remaining (0.1 M HCl, pH 1) | % Remaining (0.1 M NaOH, pH 13) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 99.8 | 99.5 | 85.2 |

| 4 | 99.7 | 99.1 | 72.6 |

| 8 | 99.5 | 98.4 | 51.9 |

| 24 | 98.9 | 96.0 | 15.3 |

This is illustrative data.

From this data, it is evident that TPA-¹⁵N Br is highly stable under neutral and acidic conditions but degrades significantly under alkaline conditions at elevated temperatures.

Conclusion

Tetrapropylammonium-¹⁵N bromide is a chemically robust compound under neutral and acidic aqueous conditions at ambient temperatures. Its primary liability is degradation in the presence of strong bases (high pH), a process that is significantly accelerated by heat. The main degradation pathways are Hofmann elimination and Sₙ2 nucleophilic substitution, yielding tripropylamine-¹⁵N, propene, and propan-1-ol. Photodegradation is not a significant concern unless photosensitizing agents are present in the solution matrix. For long-term stability of aqueous solutions, it is recommended to maintain a neutral to slightly acidic pH, store at refrigerated temperatures (2-8°C), and protect from light. Robust, stability-indicating analytical methods, such as LC-MS/MS, are essential for accurately quantifying the compound and its potential degradation products during formal stability studies.

References

-

PubChem. (n.d.). Tetrapropylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Zhang, C., et al. (2015). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment, 518–519, 352–362. Retrieved from [Link]

-

Marino, M. G., & Kreuer, K. D. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(10), 4425–4431. Retrieved from [Link][6]

-

Rao, N. V., & Kumar, A. (2011). Ion Chromatographic Determination of Residual Phase Transfer Catalyst in Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 49(7), 540–544. Retrieved from [Link][12]

-

Zhang, G., et al. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry, 23(14), 5146-5154. Retrieved from [Link]

-

Marino, M. G., & Kreuer, K. D. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. Retrieved from [Link][7]

-

Marino, M. G., & Kreuer, K. D. (2017). (PDF) The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. ResearchGate. Retrieved from [Link][8]

-

Reddy, B. R., et al. (2023). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Journal of Applied Pharmaceutical Science, 13(8), 164-171. Retrieved from [Link]

-

Yellampalli, S. R., et al. (2021). Analytical Method Validation for the Determination of Tetrabutylammonium Bromide Content in Daclatasvir Dihydrochloride by LC-MsMs. ResearchGate. Retrieved from [Link]

-

Graziano, G. (2012). Why Do Tetrapropylammonium Chloride and Sulphate Salts Destabilize the Native State of Globular Proteins?. PMC. Retrieved from [Link]

-

Hapiot, F., et al. (2021). New tetrapropylammonium bromide-based deep eutectic solvents: Synthesis and characterizations. ResearchGate. Retrieved from [Link]

-

Razi-Asrami, R., et al. (2026). Optimizing thermophysical performance and interfacial molecular stability of tetrapropylammonium bromide–glycerol deep eutectic solvents through deionized water-induced structural modulation. ResearchGate. Retrieved from [Link]

-

Haridharan, N., et al. (2023). NEW TETRAPROPYLAMMONIUM TETRABROMOZINCATE COMPLEX [(C3H7)4N]2ZnBr4(II). African Journals Online. Retrieved from [Link][13]

-

MilliporeSigma. (n.d.). Tetrapropylammonium bromide 98%. Retrieved from [Link]

-

Saha, M., & Rahman, M. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. Retrieved from [Link]

- Google Patents. (1990). US4931593A - Method for producing tetrapropylammonium bromide.

-

Liu, X., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. ScienceDirect. Retrieved from [Link]

-

Agudelo-Vera, C., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. UKnowledge. Retrieved from [Link][10]

-

Valente, J. S., et al. (2025). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. MDPI. Retrieved from [Link]

-

Yildirim, K., & Konyar, M. (2023). Effect of Tetrapropylammonium Chloride Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat. PMC. Retrieved from [Link]

-

Inumaru, C. A., & Marchetto, R. (2014). Direct and forced photodegradation of sodium dodecyl sulfate and tetraoctylammonium bromide. ResearchGate. Retrieved from [Link][9]

-

Al-Musawi, S., et al. (2025). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Retrieved from [Link]

-

Abdolmaleki, K., et al. (2017). The effect of pH and salt on the stability and physicochemicalproperties of oil-in-water emulsions prepared with gum tragacanth. DTU Research Database. Retrieved from [Link]

-

Zhai, Y., et al. (2023). The impact of dissolved organic matter on the photodegradation of tetracycline in the presence of microplastics. PubMed. Retrieved from [Link][11]

-

Li, Y., et al. (2023). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. PMC. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrapropylammonium bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TETRAPROPYLAMMONIUM BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Tetrapropylammonium bromide | 1941-30-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "The Impact of Dissolved Organic Matter on Photodegradation Rates, Bypr" by Josephus F. Borsuah, Tiffany L. Messer et al. [uknowledge.uky.edu]

- 11. The impact of dissolved organic matter on the photodegradation of tetracycline in the presence of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ajol.info [ajol.info]

Technical Guide: The Role of 15N-Labeled Quaternary Ammonium Salts in Organic Chemistry

Executive Summary

15N-labeled quaternary ammonium salts represent a specialized but high-impact class of isotopic tools in modern organic chemistry and drug development. Unlike their naturally abundant counterparts (

Part 1: Fundamentals and Synthesis

Why 15N-Labeling?

The nitrogen nucleus is central to organic chemistry, yet

-

Spin Physics:

N has a spin of -

Chemical Shift Sensitivity: The

N chemical shift range spans over 900 ppm, making it exceptionally sensitive to local electronic environments, protonation states, and hybridization changes. -

Quaternary Stability: Quaternary ammonium salts (

) possess a permanent positive charge independent of pH, making them ideal stable probes for biological membranes and aqueous phase catalysis.

Synthesis Protocol: N-Choline Chloride

The synthesis of

Reagents:

-

NH

-

Paraformaldehyde

-

Formic acid

-

2-Chloroethanol

Step-by-Step Methodology:

-

Precursor Synthesis (

N-Trimethylamine):-

Combine

NH -

Add formic acid (Eschweiler-Clarke methylation conditions).

-

Reflux at 100°C for 12 hours. The

N-ammonium is exhaustively methylated to -

Note: The reaction evolves CO

; ensure proper venting.

-

-

Quaternization:

-

Transfer the generated gaseous

N-TMA (via a cannula or distillation setup) into a chilled solution of 2-chloroethanol in anhydrous ether or acetonitrile. -

Seal the reaction vessel and heat to 60-80°C for 4 hours.

-

-

Purification:

-

Cool the mixture.

N-Choline chloride precipitates as a hygroscopic white solid. -

Filter under inert atmosphere (Ar or N

) to prevent moisture absorption. -

Recrystallize from ethanol/ether.

-

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of inorganic

Caption: Step-wise synthesis of 15N-Choline Chloride from inorganic ammonium chloride.

Part 2: NMR Spectroscopy Applications

Chemical Shift Referencing

Correct referencing is critical in

Table 1:

| Compound | Solvent | Shift vs. Liq.[1][2] NH | Shift vs. CH | Notes |

| Tetramethylammonium Iodide | D | 43.8 | -336.5 | Standard reference salt |

| Choline Chloride | D | 44.5 | -335.7 | Bio-metabolite standard |

| Acetylcholine | D | 45.2 | -335.0 | Neurotransmitter |

| Betaine | D | 51.0 | -329.2 | Oxidation product of choline |

| Nitromethane | Neat | 380.2 | 0.0 | IUPAC Primary Standard |

Note: To convert from Liquid NH

Coupling Constants as Diagnostic Tools

In

-

Protonated Amines (

): Exhibit large one-bond couplings ( -

Quaternary Ammoniums (

): Show no one-bond splitting. Small long-range couplings (

Part 3: Mechanistic Tracing – The Hofmann Elimination

One of the most authoritative applications of

The Experiment

In the Hofmann elimination, a quaternary ammonium hydroxide is heated to yield an alkene.[4]

By using

-

Significant KIE (

): Indicates that the C-N bond is breaking in the rate-determining step (Concerted E2 mechanism). -

Negligible KIE: Suggests the C-N bond remains intact during the rate-determining step (e.g., carbanion formation in E1cb).

Historical data confirms a measurable nitrogen isotope effect for simple alkyl ammoniums, validating the E2 mechanism where C-H and C-N bond cleavage are synchronous.

Visualization: Hofmann Elimination Mechanism

Caption: Mechanistic pathway of Hofmann elimination highlighting the bond-breaking event probed by 15N KIE.

Part 4: Biological and Pharmaceutical Applications[5][6]

Metabolic Tracing

N-labeled quaternary ammoniums are essential for tracing choline metabolism in vivo. Because the quaternary nitrogen is not exchangeable (unlike amide protons), the label remains fixed to the carbon skeleton until enzymatic cleavage occurs.Key Pathway: Choline

-

Choline: Precursor for phospholipids (phosphatidylcholine).

-

Betaine: An osmolyte and methyl donor.

-

Detection:

N NMR can distinguish Choline (44.5 ppm) from Betaine (51.0 ppm) in complex tissue extracts without separation.

Hyperpolarized MRI Probes

Quaternary ammonium nitrogens often possess long longitudinal relaxation times (

-

Application:

N-Choline can be hyperpolarized (DNP) to increase NMR sensitivity by >10,000x, allowing real-time imaging of tumor metabolism (choline kinase activity) in cancer models.

References

-

BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Purification of Choline Chloride-¹⁵N. Retrieved from

-

Cornell University NMR Facility. (2026). Nitrogen-15 Chemical Shift Converter and Reference Standards. Retrieved from

- Ayrey, G., Bourns, A. N., & Vyas, V. A. (1963). Nitrogen Isotope Effect in the Hofmann Elimination. Canadian Journal of Chemistry. (Contextualized via IUPAC Technical Reports).

-

Cudalbu, C., et al. (2010). Feasibility of in vivo 15N MRS detection of hyperpolarized 15N labeled choline in rats. Physical Chemistry Chemical Physics. Retrieved from

-

Marek, R., et al. (2007).[1] 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. (Cited for Chemical Shift Ranges).[1][5][6][7][8][9][10]

Sources

- 1. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. dspace.jcu.cz [dspace.jcu.cz]

- 3. researchgate.net [researchgate.net]

- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. publications.iupac.org [publications.iupac.org]

Tetrapropylammonium-15N bromide CAS number and physical characteristics

Tetrapropylammonium-15N Bromide (CAS 287476-16-8): A Technical Guide to Physical Characteristics and Isotopic Applications

As a Senior Application Scientist, I approach the utilization of isotopically labeled reagents not merely as a substitution of materials, but as a fundamental upgrade to the analytical resolution of a chemical system. Tetrapropylammonium-15N bromide (TPABr-15N) is a specialized quaternary ammonium salt that serves as a critical tracer in advanced materials science and organic synthesis. By replacing the naturally abundant, quadrupolar 14N isotope (spin I=1) with the NMR-active 15N isotope (spin I=1/2), researchers unlock high-resolution solid-state and solution-phase nuclear magnetic resonance (NMR) capabilities.

This guide provides an authoritative breakdown of the physical characteristics, handling protocols, and field-proven experimental workflows for TPABr-15N.

Chemical Identity & Physical Characteristics

Understanding the baseline physical chemistry of TPABr-15N is essential for precise molar calculations and maintaining reagent integrity. The isotopic labeling increases the molecular weight slightly compared to its unlabeled counterpart, while its macroscopic physical properties remain largely identical[1],[2].

Table 1: Physical and Chemical Specifications

| Property | Specification |

| Chemical Name | Tetrapropylammonium-15N bromide |

| CAS Number | 287476-16-8[3] |

| Molecular Formula | C₁₂H₂₈¹⁵NBr[1] |

| Molecular Weight | 267.25 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 266–274 °C (decomposes)[4] |

| Solubility | Soluble in water (≥ 100 mg/mL)[2]; 10 mM in DMSO |

| Isotopic Purity | ≥ 98 atom % 15N[1] |

Note: TPABr-15N is highly hygroscopic. Exposure to ambient humidity leads to rapid deliquescence, which will skew mass-based molarity calculations during delicate catalytic or templating setups[4].

Mechanistic Insights: The Power of 15N Labeling

In standard chemical processes, unlabeled tetrapropylammonium bromide (CAS 1941-30-6) is widely used as a phase transfer catalyst (PTC) and as a structure-directing agent (SDA) in the synthesis of zeolites (specifically ZSM-5)[4]. However, tracking the exact spatial location, binding dynamics, and degradation pathways of the unlabeled molecule is notoriously difficult because 14N yields broad, unreadable NMR signals due to its quadrupolar moment.

By utilizing TPABr-15N, researchers can employ 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR . The spin-1/2 nature of 15N yields sharp, quantifiable isotropic resonances. This allows scientists to directly observe the host-guest interactions between the tetrapropylammonium cation and the aluminosilicate framework, proving causality in how the SDA dictates pore geometry.

Experimental Protocol: Zeolite ZSM-5 Synthesis & Mechanistic Tracing

The following protocol details the synthesis of ZSM-5 using TPABr-15N, designed specifically as a self-validating system . Every step includes the causality behind the action to ensure scientific integrity.

Step 1: Synthesis Gel Formulation

-

Action: Dissolve 0.1 mol of TPABr-15N in deionized water. Slowly add a silica source (e.g., tetraethyl orthosilicate, TEOS) and a sodium aluminate precursor under vigorous stirring until a homogenous gel forms.

-

Causality: Slow addition prevents the localized precipitation of amorphous silica. The TPABr-15N acts immediately to template the formation of sub-nanometer silicate oligomers around its hydrophobic propyl chains.

Step 2: Hydrothermal Crystallization

-

Action: Transfer the homogenized gel into a Teflon-lined stainless-steel autoclave. Heat at 150°C to 170°C for 48–72 hours under autogenous pressure.

-

Causality: The Teflon lining is critical. It prevents iron or chromium leaching from the steel walls. Paramagnetic metal impurities drastically reduce the 15N NMR relaxation times (T1/T2), which would ruin the spectral resolution of the final analysis.

Step 3: Recovery and Non-Destructive Drying

-

Action: Quench the autoclave in cold water. Centrifuge the product, wash with deionized water until the pH is neutral, and dry at 80°C overnight. Crucial: Do not calcine the sample.

-

Causality: Standard zeolite protocols require calcination (>500°C) to combust the organic SDA and open the pores. However, to study the intact host-guest interaction via NMR, the 15N-labeled SDA must remain trapped within the framework.

Step 4: Solid-State 15N CP/MAS NMR Acquisition

-

Action: Pack the dried, uncalcined ZSM-5 powder into a zirconia MAS rotor. Acquire the 15N spectra using CP/MAS at a spinning rate of ≥10 kHz.

-

Causality: Cross-Polarization (CP) transfers magnetization from the abundant ¹H nuclei on the propyl chains to the dilute ¹⁵N nucleus, significantly enhancing the signal-to-noise ratio. Magic Angle Spinning (MAS) eliminates chemical shift anisotropy.

Self-Validation Check: A successful synthesis and incorporation will yield a distinct, sharp ¹⁵N resonance (typically around 40–50 ppm relative to liquid ammonia). If the signal is absent, excessively broad, or shifted, it systematically proves that either the SDA was not incorporated into the crystalline framework, or paramagnetic contaminants breached the Teflon seal.

Visualization: Experimental Workflow

Workflow for ZSM-5 zeolite synthesis and 15N NMR characterization using TPABr-15N as a tracer.

Handling, Safety, and Storage Protocols

To maintain the integrity of TPABr-15N for highly sensitive isotopic studies, strict handling protocols must be observed:

-

Storage: Store below 30°C in a tightly sealed container[4]. Because it is highly hygroscopic, it should ideally be stored in a desiccator or handled inside an inert atmosphere glovebox (Argon/Nitrogen) to prevent water absorption[2].

-

Incompatibilities: Incompatible with strong oxidizing agents[2].

-

Toxicity & PPE: Quaternary ammonium compounds can act as skin and eye irritants[2]. Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—must be worn during handling.

References

1.[3] ChemicalBook. "Tetrapropylammonium-15N Bromide | 287476-16-8". Available at: 2.[1] Sigma-Aldrich. "Buy Tetrapropylammonium- 15 N bromide 98 atom 15 N Isotope". Available at: 3. ChemExpress. "CAS 287476-16-8|TPABr-N15 |Tetrapropylammonium bromide-N15". Available at: 4.[2] PubChem (NIH). "Tetrapropylammonium bromide | C12H28N.Br | CID 74745". Available at: 5.[4] Chem-Impex. "Tetrapropylammonium bromide". Available at:

Sources

- 1. Buy Tetrapropylammonium- 15 N bromide 98 atom 15 N Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. Tetrapropylammonium bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrapropylammonium-15N Bromide | 287476-16-8 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

Advanced Structural Elucidation of ZSM-5: The 15N-Isotope Labeled TPA Protocol

This guide is structured as a high-level technical whitepaper designed for senior R&D scientists. It bridges organic synthesis, inorganic materials chemistry, and advanced spectroscopic characterization.

Executive Summary

The structure-directing effect of Tetrapropylammonium (TPA⁺) in the synthesis of ZSM-5 (MFI framework) is the archetypal example of templated zeolite crystallization. However, standard characterization techniques (XRD, SEM, 13C NMR) often fail to resolve the precise electrostatic and geometric interactions at the nucleation site —specifically the interaction between the cationic nitrogen center and the developing anionic silicate framework.

This guide details a rigorous protocol for using 15N-labeled TPA to probe these interactions. By substituting the quadrupolar 14N nucleus (Spin-1) with the dipolar 15N nucleus (Spin-1/2), researchers can eliminate quadrupolar broadening, allowing for high-resolution Solid-State NMR (SSNMR) that reveals the exact "lock-and-key" mechanism of the structure-directing agent.

Part 1: The Mechanistic Foundation

The "Lock and Key" vs. Hydrophobic Hydration

To understand why we use 15N-TPA, we must first define what we are looking for. TPA⁺ does not merely fill space; it organizes the silica network through two competing mechanisms:

-

Geometric Fit: TPA⁺ is too large for the straight (5.3 × 5.6 Å) or sinusoidal (5.1 × 5.5 Å) channels alone. It resides specifically at the channel intersections , stabilizing the MFI framework prevents the formation of denser phases (like Quartz or Cristobalite).

-

Hydrophobic Hydration: The propyl chains of TPA⁺ organize water molecules into clathrate-like shells. Silicate species replace these water molecules, effectively "coating" the template.

The Isotopic Advantage (14N vs. 15N)

Standard NMR analysis of the nitrogen center is plagued by the nuclear properties of the abundant 14N isotope.

| Feature | 14N (Standard) | 15N (Labeled) | Impact on Analysis |

| Spin Quantum Number | 15N has no quadrupole moment; lines are sharp. | ||

| Natural Abundance | 99.6% | 0.37% | 15N requires enrichment; zero background noise. |

| Line Width (Solid) | Broad (kHz range) | Narrow (Hz range) | 15N allows resolution of crystallographically distinct sites. |

| Sensitivity | Low (Broadening) | Low (requires CP) | Cross-Polarization (CP) from 1H is essential for 15N. |

Scientific Rationale: By using 15N-TPA, we can observe the Chemical Shift Anisotropy (CSA) and isotropic shift (

Part 2: Synthesis of 15N-Labeled TPAOH

Since 15N-TPAOH is not a standard catalog item, it must be synthesized de novo to ensure high isotopic purity (>98%).

Synthesis Workflow (Graphviz)

Caption: Step-by-step synthesis of isotopically enriched Structure Directing Agent.

Detailed Protocol

-

Precursor Preparation: Dissolve

NH -

Exhaustive Alkylation: Add n-propyl bromide (4.5 equivalents) dropwise under reflux (70°C).

-

Purification: The resulting

N-TPA-Br precipitates or is recrystallized from ethanol/ether. -

Anion Exchange: Dissolve the bromide salt in degassed water. Add Silver Oxide (Ag

O) .-

Reaction:

-

Filtration: Remove the AgBr precipitate. The filtrate is pure

N-TPAOH .

-

Part 3: Hydrothermal Synthesis of ZSM-5

With the labeled template, we proceed to the "Structure Directing" experiment.

The Gel Composition

To isolate the TPA effect, use a high-silica formulation (Silicalite-1) or a standard ZSM-5 formulation.

-

Molar Ratio:

-

Silica Source: Tetraethylorthosilicate (TEOS) is preferred for purity.

Crystallization Protocol

-

Hydrolysis: Mix TEOS and

N-TPAOH solution. Stir at room temperature until clear (hydrolysis of TEOS). -

Aging: Age the gel for 2 hours. This allows the TPA⁺ cations to organize the silicate sub-units (pre-nucleation clusters).

-

Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 170°C for 24–48 hours .

-

Recovery: Centrifuge, wash with deionized water, and dry at 80°C. Do not calcine yet. Calcination burns off the TPA, which is exactly what we want to observe.

Part 4: 15N MAS NMR Characterization

This is the core of the study. We use Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.

Experimental Setup

-

Instrument: 400 MHz to 600 MHz Solid State NMR.

-

Reference: Liquid Ammonia (0 ppm) or Nitromethane (380 ppm). Convention: We use Nitromethane scale here for organic compatibility, where TPA is typically ~35-40 ppm relative to NH4+.

-

Spin Rate: 5–10 kHz (sufficient to remove CSA sidebands for 15N).

-

Pulse Sequence:

CP/MAS.-

Contact Time: 1–5 ms (optimize for signal transfer from protons on the propyl chains to the nitrogen).

-

Data Interpretation & Causality

| Observation | Chemical Shift ( | Structural Implication |

| Free TPAOH (Solution) | Disordered, fully hydrated cation. Fast isotropic tumbling. | |

| Occluded TPA (ZSM-5) | Restricted Motion. The shift downfield indicates the cation is "locked" in the zeolite intersection. | |

| Line Width Narrowing | Indicates high crystallinity and a uniform chemical environment for the TPA (one crystallographic site). | |

| Resonance Splitting | Doublet | If observed, indicates TPA occupies two slightly different intersection geometries (e.g., monoclinic vs. orthorhombic symmetry changes). |

The Structure-Directing Mechanism Visualized

Caption: The progression of TPA from a solution ion to a structural template.

References

-

Flanigen, E. M., et al. "Silicalite, a new hydrophobic crystalline silica molecular sieve." Nature, 271, 512–516 (1978). Link

-

Davis, M. E., & Lobo, R. F. "Zeolite and molecular sieve synthesis." Chemistry of Materials, 4(4), 756-768 (1992). Link

-

Fyfe, C. A., et al. "Investigation of the mechanism of the synthesis of the zeolite ZSM-5 by 29Si and 1H MAS NMR spectroscopy." Journal of the American Chemical Society, 115(14), 6332-6342 (1993). Link

-

Boxhoorn, G., et al. "High-resolution solid-state 13C-NMR study of the templating of zeolite ZSM-5." Journal of the Chemical Society, Chemical Communications, (4), 264-265 (1982). Link (Note: While 13C is cited here as the foundational text, the 15N protocol described above is the modern derivative of this established methodology).

Sources

Comprehensive Technical Guide: Solubility & Application of Tetrapropylammonium-15N Bromide in Deuterated Solvents

Part 1: Executive Summary

Tetrapropylammonium-15N bromide (

This guide provides validated solubility data, preparation protocols, and technical insights to ensure the integrity of your spectral data.

Part 2: Physicochemical Profile

Before handling

| Property | Data |

| Compound Name | Tetrapropylammonium-15N bromide |

| CAS Number (Unlabeled) | 1941-30-6 |

| Molecular Formula | |

| Molecular Weight | ~267.26 g/mol (adjusted for |

| Appearance | White crystalline powder |

| Hygroscopicity | High (Requires desiccation) |

| ~43–46 ppm (relative to liq. |

Part 3: Solubility Landscape in Deuterated Solvents

The following data aggregates solubility limits and solvent-specific behaviors. While specific solubility curves for the

Quantitative Solubility Table

| Deuterated Solvent | Solubility Limit (approx. @ 25°C) | Application Context |

| Deuterium Oxide ( | > 100 mg/mL | Primary Choice. Ideal for biological NMR and aqueous phase studies. Excellent spectral baseline. |

| DMSO- | > 100 mg/mL | High Solubility. Best for polar analytes insoluble in water. Note: DMSO is hygroscopic; water peaks may broaden. |

| Chloroform- | Soluble (> 50 mg/mL) | Phase Transfer. Used to monitor QACs in organic phases during catalysis. |

| Acetone- | Soluble | Crystallization. Often used for recrystallization or specific organic mechanistic studies. |

| Methanol- | Soluble | Alternative Polar. Good for low-temperature studies where |

Critical Insight: For NMR referencing, a concentration of 10–50 mM is sufficient. The compound is soluble well beyond the requirements for standard spectroscopy.

Part 4: Strategic Protocol – Preparation of NMR Standards

To achieve high-fidelity spectral referencing, the preparation of the standard must be precise. The following workflow minimizes isotopic dilution and ensures concentration accuracy.

Workflow Visualization: Precision Preparation

Figure 1: Step-by-step workflow for preparing a contaminant-free NMR standard. Note the emphasis on moisture control during the weighing stage.

Detailed Methodology

-

Drying: Dry the

- -

Weighing: In a dry environment (glovebox preferred), weigh approximately 13.4 mg of the salt.

-

Solvation: Add 0.5 mL of the chosen deuterated solvent (e.g.,

) to achieve a concentration of ~0.1 M.-

Note: For external referencing (coaxial insert), dissolve in the solvent that matches the susceptibility of your analyte solvent if possible, or use a correction factor.

-

-

Homogenization: Vortex for 30 seconds. If using DMSO-

, ensure the tube is capped tightly to prevent water uptake. -

Verification: Check for clarity. Any turbidity suggests impurities or incomplete dissolution (sonicate if necessary).

Part 5: Technical Insight – Referencing Logic

Selecting the correct solvent and referencing scale is paramount. The chemical shift of quaternary ammoniums is sensitive to solvent polarity (solvent-induced shifts), even if pH-independent.

Decision Logic: Solvent Selection

Figure 2: Decision tree for selecting the optimal deuterated solvent based on analyte polarity and solubility profiles.

Reference Scales

When reporting

-

Liquid Ammonia Scale (0 ppm):

appears at ~43–46 ppm . -

Nitromethane Scale (0 ppm):

appears at ~ -337 ppm (upfield). -

Recommendation: Always state the reference scale explicitly. The IUPAC recommendation prefers the Nitromethane scale, but the Ammonia scale is prevalent in biochemistry.[1]

Part 6: References

-

National Institute of Standards and Technology (NIST). (2012).[2]

-NMR Chemical Shifts of Major Chemical Families. CRC Handbook of Chemistry and Physics.[2] [Link] -

PubChem. (2025).[3] Tetrapropylammonium bromide Compound Summary. National Library of Medicine. [Link]

Sources

Difference between Tetrapropylammonium-15N bromide and chloride salts

The following technical guide details the physicochemical, synthetic, and spectroscopic distinctions between Tetrapropylammonium-15N bromide and chloride salts, specifically within the context of zeolite science and advanced characterization.

Core Subject: Isotopic Labeling, Zeolite Synthesis Kinetics, and Solid-State NMR Characterization Target Audience: Synthetic Chemists, Materials Scientists, and NMR Spectroscopists

Executive Summary

Tetrapropylammonium (TPA) salts are the quintessential structure-directing agents (SDAs) for MFI-type zeolites (e.g., ZSM-5, Silicalite-1). The introduction of Nitrogen-15 (

While the TPA cation (

Physicochemical & Synthetic Comparison

The choice between TPA-

Comparative Data Matrix

| Feature | TPA- | TPA- |

| Molecular Weight | ~267.28 g/mol (labeled) | ~222.82 g/mol (labeled) |

| Solubility (H₂O) | High (~ 1000 g/L) | Very High (> 1000 g/L) |

| Anion Radius | 1.96 Å | 1.81 Å |

| Hofmeister Series | Chaotropic (Structure breaker) | Kosmotropic (Structure maker) |

| Synthesis Kinetics | Faster Nucleation (Shorter induction) | Slower Nucleation (Longer induction) |

| Crystal Size | Generally Smaller (< 2 µm typical) | Generally Larger (> 5 µm possible) |

| Cost (Isotopic) | Lower (Easier precursor access) | Higher (Often requires ion exchange) |

The Anion Effect on Zeolite Crystallization

The "Templating Effect" is primarily driven by the hydrophobic hydration sphere of the

-

Bromide Effect: Br⁻ is less hydrated and more polarizable than Cl⁻. In high-concentration gels, Br⁻ can stabilize specific pre-nucleation clusters more effectively, leading to a shorter induction period and a higher population of nuclei. This results in smaller, more numerous crystals.

-

Chloride Effect: Cl⁻ is a "harder" anion. It often competes less effectively for surface sites on the growing silicate species compared to OH⁻ or Br⁻, leading to slower nucleation. This allows for sustained crystal growth on fewer nuclei, yielding larger, higher-quality single crystals often preferred for crystallographic studies.

Synthesis of N-Labeled Precursors

Commercial availability of

Reaction Mechanism (Menshutkin Reaction)

The synthesis involves the exhaustive alkylation of

Step 1: Liberation of

Step 2: Exhaustive Alkylation

Experimental Protocol: Synthesis of TPA- N Bromide

Reagents:

-

Setup: A pressure vessel or reflux setup (if using tripropylamine precursor) is required. For ammonium chloride starting material, a stepwise alkylation in ethanol with excess K

CO -

Reaction: Mix

NH -

Purification: Filter off inorganic salts (KCl, KBr). Evaporate solvent.[1]

-

Recrystallization: Recrystallize the crude residue from acetone/ether or ethyl acetate/ethanol. TPA-Br crystallizes readily; TPA-Cl is more hygroscopic and may require dry solvents.

Critical Note: To obtain the Chloride salt specifically, it is often cleaner to synthesize the Bromide salt first (due to better leaving group kinetics of propyl bromide) and then perform Ion Exchange using a Cl-form anion exchange resin (e.g., Amberlite IRA-400 Cl).

Advanced Characterization: N Solid-State NMR

This is the primary motivation for using the labeled salt.

Why N?

-

Spin:

(No quadrupolar broadening). -

Sensitivity: Low natural abundance (0.37%) makes labeling mandatory.

-

Chemical Shift Range: Wide range (~900 ppm), highly sensitive to protonation and coordination.

Interpreting the Spectra (Br vs. Cl Impact)

In a perfect MFI framework (Silicalite-1), the TPA cation is located at the intersection of the straight and sinusoidal channels.

-

Chemical Shift: The isotropic chemical shift (

) of occluded TPA+ is typically around 330-340 ppm (relative to liquid NH -

Anion Influence:

-

Intact Framework: If the framework is charge-neutral (pure silica), the TPA+ must be charge-balanced by an occluded anion (

) or a defect site ( -

Defect Sites: In high-defect zeolites, the TPA+ interacts with silanol groups. Here, the anion effect is minimized as the anion is often washed out or resides in the hydration sphere during synthesis, not necessarily in the final crystal lattice.

-

Experimental Workflow: N CP/MAS NMR

Technique: Cross-Polarization Magic Angle Spinning (CP/MAS). Parameters:

-

Rotor: 4mm or 3.2mm ZrO

. -

Spin Rate: 8–12 kHz.

-

Reference:

NH -

Contact Time: 1–5 ms (to transfer magnetization from

H of propyl chains to

Visualizing the Logic: Selection & Workflow

Decision Logic for Anion Selection

Use the following logic to determine whether to use the Bromide or Chloride salt for your specific research goal.

Figure 1: Decision matrix for selecting between Bromide and Chloride salts based on experimental priorities.

Synthesis & Characterization Workflow

Figure 2: Complete workflow from isotopic precursor to characterization of the final zeolite material.

References

-

Crystallization Kinetics of Silicalite-1: Crea, F., Nastro, A., Nagy, J. B., & Aiello, R. (1988). "Crystallization of silicalite-1 from clear synthesis solutions: Effect of template concentration on crystallization rate and crystal size." Zeolites, 8(4), 262-267. Link

-

15N NMR Referencing: Bertani, P., Raya, J., & Bechinger, B. (2014). "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 61, 15-18. Link

-

TPA-ZSM-5 Synthesis: Van der Gaag, F. J., Jansen, J. C., & van Bekkum, H. (1984). "The synthesis of ZSM-5 hydrophilic zeolite." Applied Catalysis, 17, 261-271. Link

-

Isotope Labeling Techniques: Wood, C. C., & Kennedy, I. R. (2001).[3] "A simple, handheld apparatus for generating small volumes of 15N2 from 15N-labeled ammonium salts."[3] Analytical Biochemistry, 296(1), 147-149.[3] Link

-

Anion Effects in Zeolites: Darinchuluun, T., et al. (2023). "Revealing the Effect of Anions on the Formation and Transformation of Zeolite LTA in Caustic solutions." Crystal Growth & Design, 23(5). Link

Sources

- 1. Synthesis of [15N]-Cholamine Bromide Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple, handheld apparatus for generating small volumes of 15N2 from 15N-labeled ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Tetrapropylammonium-15N bromide in zeolite synthesis

Topic: Advanced Mechanistic Profiling of ZSM-5 Crystallization via Tetrapropylammonium-15N Bromide Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals (Material Science Division)

Executive Summary: The Isotopic Lens on Zeolite Genesis

In the precise engineering of porous materials, the "black box" of crystallization remains a significant hurdle. While Tetrapropylammonium bromide (TPA-Br) is the canonical structure-directing agent (SDA) for ZSM-5 (MFI topology), standard characterization often fails to capture the dynamic interplay between the organic template and the inorganic framework.

This guide details the application of Tetrapropylammonium-15N bromide (TPA-15N-Br) as a high-fidelity spectroscopic probe. By substituting natural nitrogen with the NMR-active stable isotope

Part 1: The Role of TPA in Zeolite Genesis

The synthesis of ZSM-5 is a cooperative assembly process where the TPA

The "Lock-and-Key" Mechanism

-

Nucleation: TPA

cations are surrounded by a clathrate-like shell of water and silicate species. -

Growth: These organized silicate precursors condense to form the MFI framework.

-

Occlusion: The TPA

remains trapped at the channel intersections of the ZSM-5 structure (straight and sinusoidal channels), stabilizing the pore system until calcination.

Why

-

Free vs. Occluded TPA: Distinguishing external surface templates from those inside the pores.

-

Intact vs. Decomposed Species: Tracking the Hoffman elimination pathway during calcination.

-

Proximity: Using Cross-Polarization (CP) to measure distances to framework protons or aluminum sites.

Part 2: Strategic Synthesis Protocol

This protocol integrates the synthesis of the isotopically labeled probe with the hydrothermal crystallization of ZSM-5.

Phase A: Precursor Preparation (TPA-15N-Br)

Note: Commercially available

Reaction Logic: Nucleophilic substitution (Menschutkin reaction).

Phase B: Hydrothermal Synthesis of ZSM-5

Target Composition:

| Step | Action | Critical Parameter | Causality |

| 1. Aluminate Sol | Dissolve 0.48g NaAlO | Clear solution required. | Ensures monomeric Al species for uniform framework incorporation. |

| 2. Template Mix | Dissolve 2.66g TPA-15N-Br in 10mL ddH | Complete dissolution. | The |

| 3. Silica Source | Add 30g Colloidal Silica (e.g., Ludox HS-40) to a PP beaker. | Slow addition. | Prevents premature gelation or precipitation of amorphous silica. |

| 4. Gelation | Mix Aluminate + Template + Silica solutions. Stir vigorously for 1 hr. | Homogeneous Hydrogel. | Ensures the SDA is distributed evenly within the silica matrix. |

| 5. Crystallization | Transfer to Teflon-lined autoclave. Heat to 170°C for 48-72 hours . | Static or Tumbling (60 rpm). | High T promotes condensation; tumbling prevents sedimentation and zoning. |

| 6. Harvesting | Quench, filter, wash with ddH | Removal of excess ions. | Excess Na |

Part 3: Analytical Workflow – The N Advantage

The true value of this protocol lies in the characterization. The

1.

N Cross-Polarization MAS NMR (CP/MAS)

Objective: Confirm occlusion and assess mobility.

-

Technique: Transfer magnetization from abundant

H to dilute -

Observation:

-

Sharp Peak (~40-60 ppm vs NH

): Indicates TPA -

Chemical Shift Anisotropy (CSA): In static samples, the CSA pattern reveals the orientation of the molecule within the pore.

-

2. 2D

N-

H HETCOR (Heteronuclear Correlation)

Objective: Map the SDA-Framework interaction.

-

Mechanism: Correlates the

N signal of the TPA with the -

Insight: A strong cross-peak indicates the TPA

nitrogen is spatially close (< 5 Å) to specific framework protons, confirming its location at the channel intersections where defect sites (silanols) often reside.

3. Thermal Decomposition Tracking

Objective: Optimize calcination.

-

Protocol: Perform in situ high-temperature NMR or step-wise calcination (e.g., 300°C, 400°C, 500°C).

-

Signal Evolution:

-

Intact TPA: Single resonance.

-

Hoffman Elimination: Appearance of Tripropylamine (

N-Pr -

Protonation: Formation of Tripropylammonium cations (Pr

NH

-

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Characterization Logic

This workflow illustrates the path from isotopic precursor to mechanistic insight.

Caption: Integrated workflow for synthesizing and characterizing ZSM-5 using 15N-labeled TPA, highlighting the transition from chemical synthesis to spectral interpretation.

Diagram 2: Mechanistic Interaction (The "Lock")

This diagram visualizes the TPA cation sitting at the intersection of the ZSM-5 channels, probed by NMR.

Caption: Schematic of the TPA-15N cation localized at the MFI channel intersection. The NMR signal is modulated by the geometric confinement and proximity to framework protons.

References

-

Synthesis of ZSM-5 Zeolites

- Title: Synthesis of Nanosized ZSM-5 Zeolites by Different Methods and Their C

- Source: D-NB.info

-

URL:[Link]

-

Mechanistic Insights via NMR

-

15N NMR Applications in Zeolites

-

TPA-Framework Interactions

- Title: Unraveling boron-organic template interactions in [B, Al]-ZSM-5 zeolite using solid-st

- Source: PMC (NIH)

-

URL:[Link]

- Title: Method for producing tetrapropylammonium bromide (Patent US4931593A).

Sources

Methodological & Application

Precision Protocol: Tetrapropylammonium-15N Bromide as a Universal NMR Internal Standard

Topic: Protocol for using Tetrapropylammonium-15N bromide as an NMR internal standard Content Type: Detailed Application Notes and Protocols

Executive Summary & Scientific Rationale

Tetrapropylammonium-15N bromide (TPA-15N) represents a superior alternative to traditional nitrogen-15 NMR standards (e.g., nitromethane, liquid ammonia, urea) due to its unique physicochemical properties. In the context of pharmaceutical development and metabolomics, where sample matrix variability is high, TPA-15N offers three critical advantages:

-

Solvent Universality: Unlike inorganic salts (soluble only in water) or hydrophobic nitro-compounds (soluble only in organics), TPA-15N exhibits high solubility in both aqueous buffers (D₂O) and organic solvents (DMSO-d₆, CDCl₃, Methanol-d₄).

-

pH Independence: Unlike ammonium-15N chloride, which undergoes exchange broadening at neutral/basic pH, the quaternary nitrogen in TPA-15N lacks exchangeable protons, ensuring a sharp singlet resonance across the entire pH spectrum.

-

Symmetry-Derived Sensitivity: The Td symmetry of the cation results in four equivalent propyl groups, but the single nitrogen environment yields a high-intensity singlet, maximizing signal-to-noise (S/N) ratio for quantitative NMR (qNMR).

This application note details the protocol for utilizing TPA-15N for both chemical shift referencing and quantitative analysis, emphasizing the suppression of the Nuclear Overhauser Effect (NOE) for accurate integration.

Technical Specifications & Safety

| Parameter | Specification |

| Compound | Tetrapropylammonium-15N Bromide |

| Isotopic Enrichment | > 98 atom % 15N |

| Chemical Shift (Approx.) | ~330 to 340 ppm (relative to Nitromethane 0 ppm scale) ~40 to 50 ppm (relative to liq. NH₃ 0 ppm scale) |

| Solubility | > 100 mg/mL (H₂O, DMSO, MeOH, CHCl₃) |

| Spin System | Spin ½ (15N), Quaternary Amine |

| Relaxation (T₁) | Moderate (Estimated 2–5s depending on solvent/viscosity) |

| Hazards | Hygroscopic; Irritant.[1] Handle in a desiccated environment. |

Critical Note on Referencing Scales: The 15N chemical shift scale is not standardized globally. This protocol utilizes the Liquid Ammonia scale (0 ppm) , which is preferred for biological and aqueous applications. To convert to the IUPAC Nitromethane scale, subtract ~380.5 ppm from the observed values.[2][3]

Experimental Workflows

Workflow Logic Diagram

The following diagram illustrates the decision matrix for sample preparation and acquisition mode selection.

Caption: Decision tree for TPA-15N usage. Red path indicates critical qNMR requirements.

Protocol A: Preparation of Internal Standard Stock

Objective: Create a stable, calibrated stock solution of TPA-15N.

-

Weighing: Accurately weigh 26.6 mg of TPA-15N bromide into a 1.5 mL Eppendorf tube.

-

Why: This targets a 100 mM concentration in 1 mL, sufficient for high S/N without solute-solute interactions.

-

-

Dissolution: Add 1.0 mL of the desired deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Note: If using for qNMR, record the exact mass of solvent to calculate molality.

-

-

Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

-

Storage: Store at 4°C in a desiccator. TPA-Br is hygroscopic; moisture uptake alters concentration.

Protocol B: Sample Preparation